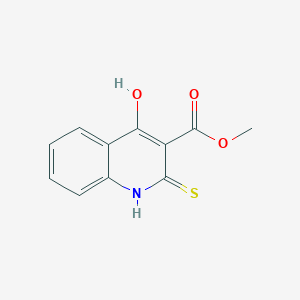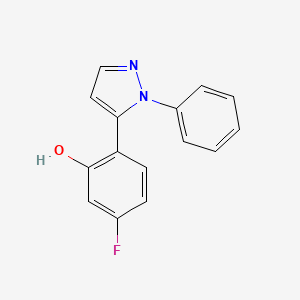
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a chemical compound. Thiazoles, which this compound is a part of, are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of thiazole derivatives, including Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate, often involves the use of 2-aminothiazoles as a starting material . The synthesis process is characterized by FTIR and NMR (1H and 13C) .Applications De Recherche Scientifique
Pharmaceutical Drug Development
Thiazole derivatives are prominent in drug discovery due to their structural versatility and biological relevance. The trifluoromethyl group in particular is a common pharmacophore in many FDA-approved drugs . It enhances the lipophilicity and metabolic stability of pharmaceuticals, making Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate a valuable building block in medicinal chemistry for developing new therapeutic agents.
Antimicrobial Agents
The thiazole core structure is found in many antimicrobial drugs. Its incorporation into new compounds can lead to the development of novel antimicrobial agents with potential applications in treating bacterial, fungal, and viral infections .
Neuroprotective Agents
Research has indicated that thiazole derivatives can exhibit neuroprotective properties, offering potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Applications
Due to their bioactive nature, thiazole derivatives can be designed to possess anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic pain and inflammatory disorders .
Antitumor and Cytotoxic Agents
Thiazole compounds have been studied for their antitumor and cytotoxic activities. They can be used to design drugs that target cancer cells, providing a pathway for the development of new anticancer therapies .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways, leading to diverse biological activities . For example, some thiazole derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities result from the compound’s interaction with its targets and the subsequent changes in the targets’ functions .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKUPIUGYTRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
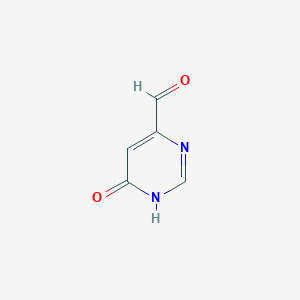
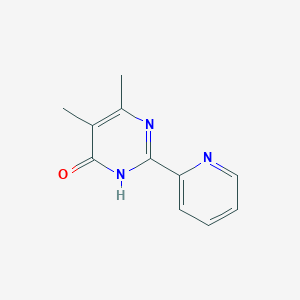
![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)
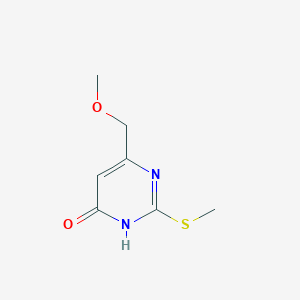

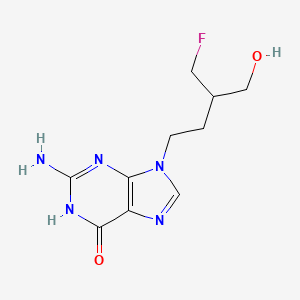
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)

![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
